Potassium 4-carboxy-2-oxobutanoate
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Description
Potassium 4-carboxy-2-oxobutanoate is a useful research compound. Its molecular formula is C5H5KO5 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Biological Activity
Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a potassium salt derived from 4-carboxy-2-oxobutanoic acid. This compound plays a significant role in various metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily involved in:
- Energy Metabolism : Acts as an intermediate in the TCA cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy.
- Amino Acid Biosynthesis : Functions as a precursor for the synthesis of several amino acids.
- Cellular Signaling : Participates in various signaling pathways, influencing cellular responses.
The compound interacts with several enzymes critical to metabolic processes:
- Enzymatic Interactions : It serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in hydroxylation reactions essential for various biosynthetic pathways.
- Regulation of Metabolic Pathways : this compound regulates multiple pathways by modulating enzyme activity and gene expression.
1. Enzymatic Activity
Research indicates that this compound influences the activity of enzymes such as:
- Isocitrate Dehydrogenase (ICDH)
- Glutamate Dehydrogenase (GDH)
- Succinate Semialdehyde Dehydrogenase (SSADH)
These enzymes are pivotal in the formation of alpha-ketoglutarate (AKG), which is vital for energy production and amino acid metabolism.
2. Cellular Effects
Studies have shown that this compound affects various cell types:
- It enhances cell survival under oxidative stress conditions by providing protective effects against hydrogen peroxide (H2O2) and metal stress.
- In animal models, dietary supplementation with this compound has been linked to increased survival rates, particularly in female mice when administered at a concentration of 2% (w/w).
3. Pharmacokinetics
The compound is predominantly metabolized through the citric acid cycle. Its pharmacokinetic profile suggests rapid absorption and utilization in metabolic processes, making it an effective energy donor and signaling molecule.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Calcium 4-carboxy-2-oxobutanoate | Contains calcium instead of potassium | Primarily used in industrial applications |
Calcium 2-oxoglutarate | Additional carboxyl group | Functions as a dicarboxylic acid |
Calcium 2-oxoisovalerate | Branched-chain structure | Distinct from linear structures |
This compound's unique combination of functional groups allows it to participate in diverse biochemical reactions, setting it apart from similar compounds.
Properties
IUPAC Name |
potassium;5-hydroxy-2,5-dioxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZBVVKDHLWKU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
997-43-3 |
Source
|
Record name | Potassium hydrogen 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOPOTASSIUM OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8MMM4Y2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.